molecular formula C16H22N2O3 B2759998 tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate CAS No. 1476808-18-0

tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate

Cat. No.: B2759998
CAS No.: 1476808-18-0
M. Wt: 290.363
InChI Key: ROGQELZLNBCXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate: is a versatile chemical compound used in various scientific research applications. Its unique structure and properties make it valuable for studies and experiments in chemistry, biology, medicine, and industry.

Scientific Research Applications

tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-[2-(prop-2-enoylamino)ethyl]phenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include controlling temperature, pressure, and reaction time, as well as using advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate can be compared with other similar compounds, such as:

  • tert-butyl N-[2-[4-[(prop-2-enoylamino)methyl]phenyl]ethyl]carbamate
  • This compound

These compounds share similar structural features but may differ in their specific properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.

Properties

IUPAC Name

tert-butyl N-[4-[2-(prop-2-enoylamino)ethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-5-14(19)17-11-10-12-6-8-13(9-7-12)18-15(20)21-16(2,3)4/h5-9H,1,10-11H2,2-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGQELZLNBCXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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